REACTION_CXSMILES
|
Cl.[O:2]1[C:7]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:6][NH:5][CH2:4][CH2:3]1.[CH:20]([C:23]1[S:24][CH:25]=[C:26]([C:28](O)=[O:29])[N:27]=1)([CH3:22])[CH3:21].C(N(CC)CC)C.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CC1OCCC1.C1COCC1.O>[CH:20]([C:23]1[S:24][CH:25]=[C:26]([C:28]([N:5]2[CH2:6][C:7]3([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]3)[O:2][CH2:3][CH2:4]2)=[O:29])[N:27]=1)([CH3:22])[CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.O1CCNCC12CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The thick suspension was cooled to 5-10° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature (35 min)
|
Duration
|
35 min
|
Type
|
STIRRING
|
Details
|
the mixture vigorously stirred
|
Type
|
CUSTOM
|
Details
|
the aqueous (pH 10) was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2-MeTHF (2×2 volumes)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aq sodium bicarbonate soln (2 volumes) and water (2×2 volumes)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
azeotroped with MeCN (2×2 volumes)
|
Type
|
CUSTOM
|
Details
|
to give a brown gum, which
|
Type
|
CUSTOM
|
Details
|
was dried at 35° C. in vacuo for 24 hr
|
Duration
|
24 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C=1SC=C(N1)C(=O)N1CCOC2(C1)CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |